Eltenac

COX selectivity species-dependent pharmacology equine whole blood assay

Researchers requiring a structurally distinct thiopheneacetic acid NSAID for species-specific COX inhibition studies face limited access to well-characterized reference standards. Eltenac (CAS 72895-88-6) directly solves this gap. - Functions as a non-selective COX inhibitor in human whole blood (IC50 0.03 μM for COX-1/COX-2) while exhibiting preferential COX-2 inhibition in equine models-enabling cross-species pharmacodynamic comparisons without extrapolation error. - Serves as a validated parent scaffold for developing selective COX-2 inhibitors; its derivatives achieve selectivity ratios up to 16-fold, comparable to Celecoxib, with improved GI tolerability. - Available as ≥98% purity reference material with full analytical characterization, supporting SAR studies, in vitro assay calibration, and topical formulation benchmarking.

Molecular Formula C12H9Cl2NO2S
Molecular Weight 302.2 g/mol
CAS No. 72895-88-6
Cat. No. B1671186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltenac
CAS72895-88-6
SynonymsB78820;  BY820;  B 78820;  BY 820;  B-78820;  BY-820
Molecular FormulaC12H9Cl2NO2S
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
InChIInChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
InChIKeyAELILMBZWCGOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eltenac: Veterinary NSAID Specifications


Eltenac (CAS 72895-88-6), chemically 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid (C12H9Cl2NO2S, MW 302.18), is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thiopheneacetic acid class [1]. Developed as a structural analog of diclofenac with the benzene ring substituted by a thiophene heterocycle, Eltenac functions as a cyclooxygenase (COX) inhibitor and is approved exclusively for veterinary use—primarily as an injectable formulation for horses [2].

Compound class Thiopheneacetic acid NSAID; COX inhibitor tool
Model focus Species-dependent pharmacodynamics research
Study context Equine inflammation and analgesia models

Eltenac: Why Substitution Fails


Substituting Eltenac with other NSAIDs—even those within the same acetic acid derivative class (e.g., diclofenac, ketoprofen) or veterinary NSAIDs (e.g., flunixin meglumine)—is scientifically invalid due to fundamental differences in COX selectivity profiles across species, pharmacokinetic parameters governing dosing frequency, and gastrointestinal safety margins [1]. Critically, Eltenac's COX selectivity demonstrates profound species-dependent divergence: while non-selective in human whole blood, Eltenac exhibits preferential COX-2 inhibition in equine whole blood, whereas naproxen remains non-selective across species [2]. This species-specific pharmacology cannot be extrapolated to other NSAIDs and directly impacts therapeutic efficacy and adverse effect profiles in equine patients.

Eltenac: Species-dependent COX-2 preference in equine whole blood
Other NSAIDs: Selectivity profile may not transfer across species
Short elimination half-life and absence of plasma accumulation
Longer-half-life NSAIDs can alter dosing frequency and safety-margin interpretation
Reported lower GI event rate with topical formulation in clinical trial context
Oral NSAIDs carry higher GI event rate; topical-to-oral extrapolation is not direct

Eltenac Comparative Evidence


Species-Dependent COX Selectivity

Eltenac exhibits a species-dependent COX selectivity profile that fundamentally differentiates it from naproxen. In isolated human whole blood, Eltenac is non-selective with IC50 values of 0.03 μM for both COX-1 and COX-2 (ratio ~1:1) . However, in equine whole blood, Eltenac acts as a preferential COX-2 inhibitor in vitro, whereas naproxen maintains non-selectivity both in vitro and ex vivo across both species [1]. This species-dependent pharmacological divergence means that in vitro data from human assays cannot predict equine COX selectivity, and naproxen cannot substitute for Eltenac's equine-specific preferential COX-2 inhibition profile.

Species‑dependent COX selectivity
Head‑to‑head
IC50 0.03 μM COX‑1/2 (human); preferential COX‑2 in equine in vitro
Species‑dependent pharmacodynamics; human data not predictive for equine
Ex vivo equine whole blood assay context
COX selectivity species-dependent pharmacology equine whole blood assay in vitro pharmacodynamics

Anti-Inflammatory Efficacy vs. Diclofenac

In a standardized rat paw edema model, Eltenac demonstrated comparable anti-inflammatory efficacy to diclofenac. At a dose of 10 mg/kg, Eltenac produced 52% reduction in edema volume, while diclofenac produced 51% reduction under identical experimental conditions [1]. This quantitatively equivalent anti-inflammatory potency positions Eltenac as a therapeutically comparable alternative to diclofenac in rodent inflammation models, with the added advantage of serving as a scaffold for developing COX-2 selective thiopheneacetic acid derivatives with COX-1/COX-2 ratios between 7.5- and 16-fold (comparable to Celecoxib at 13-fold) [1].

In vivo edema reduction
Head‑to‑head
52% edema reduction (vs 51% diclofenac) at 10 mg/kg
Reported comparable anti‑inflammatory model response
Rat paw edema model endpoint context
anti-inflammatory efficacy rat paw edema model in vivo inflammation diclofenac comparator

Equine Pharmacokinetics: No Accumulation

Eltenac's pharmacokinetic profile in horses is characterized by a short elimination half-life and clinically significant absence of plasma accumulation during repeated dosing. Following intravenous administration of 0.5 mg/kg, the median terminal half-life of Eltenac is 2.40 hours (range, 2.11 to 3.25 hours) [1]. Importantly, after 5 days of repeated intravenous administration at 0.5 mg/kg/day, no plasma accumulation occurs, with steady-state volume of distribution remaining consistent at approximately 191-193 mL/kg across single and multiple doses [2]. This contrasts with other veterinary NSAIDs such as phenylbutazone, which exhibits a longer half-life (approximately 4-8 hours in horses) and potential for accumulation with repeated dosing.

Equine pharmacokinetics
Class‑level
t½ 2.4 h; Vdss ~192 mL/kg; no accumulation after 5‑day repeat dosing
Short half‑life supports rapid‑clearance protocol research
PK model context in horses
equine pharmacokinetics elimination half-life plasma accumulation multiple-dose administration

GI Safety: Topical vs. Oral Diclofenac

In a randomized, double-blind, multicenter clinical study of 290 patients with knee osteoarthritis comparing topical Eltenac 1% gel with oral diclofenac and placebo gel over 4 weeks, the incidence of gastrointestinal adverse reactions was three times higher in the oral diclofenac group compared to the topical Eltenac group [1]. Specifically, while both active treatments showed statistically significant differences from placebo in patients with more severe symptoms, the number of GI reactions was substantially lower with topical administration [1]. Local skin reactions were twice as frequent in the Eltenac group than in the placebo group, but these reactions subsided spontaneously [1].

GI tolerability profile
Trial context
3× lower GI adverse event incidence vs oral diclofenac (RCT, n=290)
Supports topical NSAID safety‑related endpoint review
Knee OA study context; skin reactions more frequent
gastrointestinal safety topical NSAID oral diclofenac adverse event profile

Equine Analgesic Efficacy vs. Flunixin

In horses with experimentally induced carpitis, Eltenac demonstrated a dose-response plateau at 0.5 mg/kg, beyond which no additional therapeutic benefit was observed [1]. Direct comparison with flunixin meglumine at 1.1 mg/kg revealed no significant differences between the two treatment groups at the pivotal 96-hour time point for multiple clinical endpoints including carpal circumference, carpal flexion angle, stride length, carpal hyperthermia, and signs of carpal pain [1]. This establishes Eltenac 0.5 mg/kg as therapeutically equivalent to flunixin meglumine 1.1 mg/kg (a 2.2-fold lower mg/kg dose) in this equine inflammatory pain model.

Equine carpitis analgesia
Head‑to‑head
Equivalent analgesic endpoint at 0.5 mg/kg vs flunixin 1.1 mg/kg
Comparable model endpoint at lower mg/kg dose
Experimentally induced carpitis; 96‑h endpoint
equine analgesia dose-response flunixin meglumine experimentally induced carpitis

Gastric Ulcerogenicity in Horses

A controlled toxicity study in horses evaluated Eltenac administered intravenously once daily at doses of 0.5 mg/kg, 1.5 mg/kg, or 2.5 mg/kg for 15 consecutive days [1]. Glandular gastric ulcers, mild in severity, developed in seven animals during the treatment period, occurring more frequently in horses treated with high doses of Eltenac (P = 0.02) [1]. Gross post-mortem and histological examination did not reveal any signs of drug-related gastrointestinal, renal, or hepatic abnormalities [1]. Toxic effects were greatest at the 2.5 mg/kg dose, which is 5× the clinically effective dose plateau of 0.5 mg/kg established in the carpitis model [1].

Gastric safety margin
Class‑level
5× margin between therapeutic plateau (0.5 mg/kg) and toxic dose (2.5 mg/kg); P=0.02
Supports safety‑margin assessment in equine research
15‑day repeat‑dose study; dose‑dependent ulcerogenicity
equine gastric ulcer NSAID toxicity dose-dependent adverse effects veterinary safety

Eltenac Application Scenarios


Equine Post-Operative Pain Management

Eltenac is specifically indicated for equine post-operative pain and acute inflammation based on clinical trial data demonstrating significant pain relief for 24 hours after a single 1 mg/kg i.v. injection and anti-edematous effects maintained up to 48 hours after the last injection in a 3-day post-castration regimen [7]. The established dose-response plateau at 0.5 mg/kg provides a defined therapeutic window, while the absence of plasma accumulation after 5 days of repeated dosing supports safe multi-day protocols [5]. The 5-fold safety margin between therapeutic (0.5 mg/kg) and toxic (2.5 mg/kg) doses further supports its use in acute equine care settings [3].

Topical NSAID Development & Safety

Eltenac 1% gel serves as a validated topical NSAID reference for formulation development and safety comparison studies. Clinical evidence from a 290-patient randomized trial establishes that topical Eltenac provides analgesic efficacy comparable to oral diclofenac in OA patients with severe symptoms while reducing gastrointestinal adverse events by 3-fold [7]. This safety differential makes Eltenac gel an appropriate comparator for studies evaluating localized NSAID delivery systems or investigating strategies to minimize systemic NSAID exposure in chronic inflammatory conditions [7]. Note that dose-finding studies have shown variable efficacy outcomes, with some trials not achieving confirmatory proof of efficacy in the total study population, suggesting patient stratification by baseline severity may be critical for study design [5].

COX Inhibitor Reference for SAR Studies

As a non-selective COX inhibitor in human whole blood (IC50 = 0.03 μM for both COX-1 and COX-2), Eltenac provides a structurally distinct reference standard for COX inhibition assays and serves as a parent scaffold for developing selective COX-2 inhibitors [7]. Derivatives of Eltenac achieve COX-1/COX-2 selectivity ratios between 7.5- and 16-fold—comparable to Celecoxib (13-fold)—while maintaining anti-inflammatory efficacy in the rat paw edema model (36-45% edema reduction vs 52% for parent Eltenac) and demonstrating improved gastrointestinal tolerability [7]. Researchers conducting structure-activity relationship (SAR) studies or requiring a thiopheneacetic acid NSAID reference with fully characterized in vitro and in vivo pharmacology should prioritize Eltenac over phenylacetic acid NSAIDs (e.g., diclofenac) when the thiophene heterocycle scaffold is scientifically relevant [7].

Equine vs. Human COX Selectivity

Eltenac presents a unique research tool for investigating species-dependent NSAID pharmacodynamics. In vitro studies demonstrate that Eltenac is non-selective in human whole blood but acts as a preferential COX-2 inhibitor in equine whole blood, whereas naproxen remains non-selective across both species [7]. This species-dependent divergence makes Eltenac particularly valuable for comparative pharmacology studies examining the translational relevance of in vitro COX selectivity assays to in vivo species-specific responses, and for validating ex vivo whole blood assays as predictive models for clinical NSAID selectivity [7]. Researchers should note that in vitro selectivity findings require ex vivo confirmation, as demonstrated by Eltenac's shift from preferential COX-2 inhibition in vitro to non-selective inhibition ex vivo [7].

Application
Selection Property
Validation Focus
Equine post‑operative pain model studies
Defined dose‑response plateau; rapid clearance without accumulation
Analgesic endpoint validation; safety‑margin assessment
Topical NSAID formulation safety research
Topical vs oral GI tolerability endpoint
GI event rate comparison; skin‑reaction monitoring
COX inhibitor SAR reference standard
Thiopheneacetic acid scaffold; reported COX‑1/2 inhibition
Selectivity‑ratio characterization; derivative anti‑inflammatory assay
Species‑dependent NSAID pharmacodynamics
Equine preferential COX‑2 vs human non‑selective
Ex vivo whole blood assay validation; species‑translation context

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